2-Bromo-3-fluoro-1-methoxy-4-methylbenzene
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Overview
Description
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methoxy, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene typically involves the bromination and fluorination of a methoxy-methylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the aromatic ring under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to bromination and fluorination processes. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce corresponding carboxylic acids.
Scientific Research Applications
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, methoxy, and methyl groups can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-1-methoxybenzene
- 2-Bromo-3-fluoro-4-methylbenzene
- 2-Bromo-1-methoxy-4-methylbenzene
Uniqueness
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and selectivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-3-fluoro-1-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCVXNAWRBTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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